3-Iodobenzylzinc bromide 0.5M solution&

概要

説明

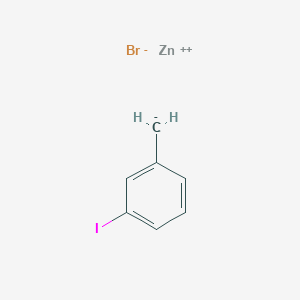

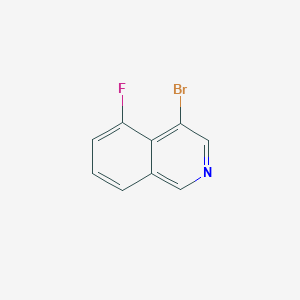

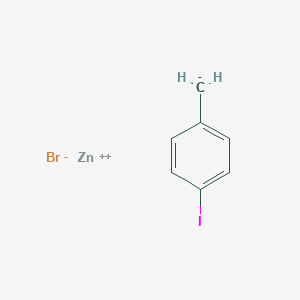

3-Iodobenzylzinc bromide is a solution with a concentration of 0.5 M in THF . It has a linear formula of IC6H4CH2ZnBr and a molecular weight of 362.32 .

Synthesis Analysis

Unfortunately, the search results do not provide specific information on the synthesis of 3-Iodobenzylzinc bromide .Molecular Structure Analysis

The molecular structure of 3-Iodobenzylzinc bromide is represented by the linear formula IC6H4CH2ZnBr . The molecule consists of an iodobenzyl group (IC6H4CH2) attached to a zinc bromide (ZnBr) group .Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving 3-Iodobenzylzinc bromide .Physical And Chemical Properties Analysis

3-Iodobenzylzinc bromide has a boiling point of 65 °C and a density of 1.052 g/mL at 25 °C . It is stored at a temperature between 2-8°C . The solution contains 1-2% 3-(iodozinc)benzylzinc bromide and 1-3% inorganic chloride as impurities .科学的研究の応用

Structural Properties and Synthesis Building Blocks

- 3-Iodobenzylzinc bromide is relevant in the synthesis of dendritic materials. For instance, structural properties of methoxy derivatives of benzyl bromide, which are similar in structure to 3-iodobenzylzinc bromide, have been studied to understand their role as building blocks in the synthesis of dendritic materials. These studies reveal significant differences in structural properties based on slight molecular variations (Pan et al., 2005).

Reaction Mechanisms and Coupling Reactions

- The chemical reaction mechanisms involving compounds like 3-iodobenzylzinc bromide are significant in organic synthesis. For example, research on the three-component coupling of p-iodobenzyl derivatives, trialkylzincates, and electrophiles, demonstrates how these compounds can be used to synthesize a variety of functionalized p-substituted benzenes. This involves a mechanism with initial iodine/zinc exchange and 1,2-migration of the resulting arylzincates (Harada et al., 1998).

Photochemistry of Benzyl Derivatives

- The photochemistry of benzyl derivatives, similar to 3-iodobenzylzinc bromide, has been a topic of interest. Studies have examined the photochemistry of different benzyl compounds, including their solvolysis products and non-ionic reaction mechanisms. This research provides insights into how light-induced reactions of these compounds proceed, which is essential in fields like photodynamic therapy and photochemical synthesis (DeCosta et al., 2000).

Analytical Applications

- In the analytical domain, derivatives of benzyl bromide, like 3-iodobenzylzinc bromide, have been used in the determination of iodide and sulfide concentrations. A technique involving conversion of inorganic anions into p-nitrobenzyl derivatives followed by high-performance liquid chromatography demonstrates the analytical applications of these compounds (Funazo et al., 1987).

Environmental and Water Treatment Studies

- Research into iodinated disinfection byproducts in drinking water includes studies on compounds structurally related to 3-iodobenzylzinc bromide. Such studies are essential for understanding the formation of potentially harmful byproducts in water treatment processes and their impact on human health (Richardson et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 3-Iodobenzyl bromide, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

将来の方向性

特性

IUPAC Name |

zinc;1-iodo-3-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCZNZGZHLJILI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)I.[Zn+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)

![4-Methoxybenzo[d]isothiazole](/img/structure/B3131382.png)